N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-11(10(3)15-17)13-7-12-9(2)6-14-16(12)4/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
FIJWXRVQNIKZPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-Pyrazol-5-ylmethanamine
This precursor is prepared by reacting hydrazine hydrate with acetylacetone in ethanol under reflux. The reaction proceeds via cyclization to form the pyrazole ring, followed by methyl group introduction using dimethyl carbonate (DMC) as a methylating agent. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the methylation at 110°C, yielding the intermediate with >85% efficiency.
Synthesis of 1-Ethyl-3-Methyl-1H-Pyrazol-4-Amine
Ethyl groups are introduced via nucleophilic substitution using ethyl bromide or ethyl iodide. The reaction employs potassium carbonate as a base in acetonitrile, with yields dependent on reaction time and temperature.
Coupling of Pyrazole Intermediates
The final step involves coupling the two pyrazole units through a methylene bridge. This is achieved via a Mannich-type reaction or reductive amination :
Mannich Reaction Approach
A mixture of 1,4-dimethyl-1H-pyrazol-5-ylmethanamine , formaldehyde, and 1-ethyl-3-methyl-1H-pyrazol-4-amine in methanol undergoes condensation at 60°C for 6 hours. The product is isolated via extraction with ethyl acetate and purified through column chromatography.
Reductive Amination
Alternatively, the amine intermediate reacts with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6). This method offers higher selectivity but requires stringent pH control.
Optimization of Methylation Conditions
Critical to the synthesis is the methylation of pyrazole intermediates. Patent data demonstrates the impact of dimethyl carbonate (DMC) stoichiometry and reaction temperature on yields:
| Experiment | DMC (mmol) | NaH (g) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 200 | 0.8 | 110 | 81.3 |
| 2 | 250 | 0.8 | 110 | 86.8 |
| 3 | 350 | 0.8 | 110 | 90.1 |
| 4 | 400 | 0.8 | 110 | 89.0 |
| 5 | 200 | 0.4 | 110 | 85.7 |
| 6 | 200 | 1.0 | 110 | 89.0 |
| 7 | 200 | 0.8 | 90 | 74.7 |
| 8 | 200 | 0.8 | 120 | 87.9 |
Key findings:
-
DMC stoichiometry : A 7:1 molar ratio (DMC:precursor) maximizes yield (90.1%).
-
Base quantity : Increasing NaH from 0.4g to 1.0g improves yields marginally (85.7% to 89.0%).
-
Temperature : Reactions at 110°C outperform lower (90°C) or higher (120°C) temperatures.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors replace batch processes to ensure consistent heat distribution and reduce side reactions. Solvent systems transition from DMF to ethanol-water mixtures to minimize toxicity. Catalysts such as palladium on carbon (Pd/C) are explored for hydrogenation steps, though their cost necessitates recovery protocols.
Characterization and Quality Control
The final compound is characterized via NMR spectroscopy , mass spectrometry , and HPLC purity analysis . Key spectral data include:
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce corresponding amines .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can be contextualized by comparing it with analogous bis-pyrazole amines and related derivatives (Table 1). Key differences lie in substituent patterns, molecular weight, and physicochemical properties, which influence solubility, bioavailability, and target affinity.
Table 1: Structural and Molecular Comparison of Selected Pyrazole Derivatives
*Estimated based on structural analysis.
Key Observations:
Hydrochloride salts (e.g., ) exhibit higher polarity and solubility compared to neutral amines, critical for pharmaceutical formulations.
Biological Implications :
- Derivatives with aromatic moieties (e.g., ) may engage in additional π-π stacking or hydrogen bonding with biological targets, altering binding affinities.
- Branched alkyl chains (e.g., ) could influence metabolic stability and pharmacokinetics.
Synthetic Considerations :
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article presents an overview of its biological activity, synthesized derivatives, and relevant research findings.
Molecular Formula: C13H22ClN5
Molecular Weight: 283.8 g/mol
CAS Number: 1856025-21-2
The compound features a pyrazole core, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has demonstrated promising results against various cancer cell lines:
- Mechanism of Action: Pyrazole derivatives often inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
- Cell Lines Tested: Studies have reported activity against lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2) cells. For instance, compounds similar to this compound showed significant antiproliferative effects in vitro .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess notable antimicrobial properties:
- Bacterial Inhibition: Some derivatives have been shown to exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Synthesis and Evaluation
A recent study synthesized various pyrazole derivatives and evaluated their biological activities. The synthesized compounds were assessed for their inhibitory effects on cancer cell lines and showed varying degrees of activity:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | High |
| Compound B | HepG2 | 30 | Moderate |
| Compound C | A549 | 25 | High |
This table illustrates the comparative effectiveness of different pyrazole derivatives against specific cancer types .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various targets involved in cancer progression. These studies suggest that the compound may bind effectively to key proteins involved in tumor growth and survival pathways .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?
The synthesis of pyrazole derivatives like this compound typically involves multi-step nucleophilic substitutions and condensation reactions. For example, analogous compounds are synthesized by reacting halogenated pyrazole precursors with amines under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMSO or DMF at 35–60°C . Optimization strategies include:
- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions, while higher temperatures (e.g., 60°C) accelerate kinetics.
- Solvent selection : DMSO enhances nucleophilicity but may require post-reaction purification to remove residual solvents.
- Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in aryl amination . Yield improvements (e.g., from 17% to >80%) can be achieved via continuous flow reactors and automated systems in scaled-up protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Essential methods include:
- ¹H/¹³C NMR : To confirm substituent positions on the pyrazole rings. For example, methyl groups at positions 1,4 (pyrazole A) and 1,3 (pyrazole B) produce distinct δ 2.1–2.5 ppm singlets .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for similar compounds) .
- IR spectroscopy : Identifies amine (-NH) stretches (~3298 cm⁻¹) and aromatic C-H bonds .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogenation) influence biological activity, and what QSAR models apply?
Substituent effects are critical:
- Methyl vs. ethyl groups : Methyl at position 3 (pyrazole B) enhances steric hindrance, potentially reducing receptor binding affinity compared to ethyl groups .
- Halogenation : Fluorine at position 5 (pyrazole A) increases electronegativity, improving interactions with hydrophobic enzyme pockets (e.g., kinase targets) . QSAR models using Hammett constants (σ) and logP values predict activity trends. For example, a 2D-QSAR study on pyrazole derivatives showed a correlation (R² = 0.89) between electron-withdrawing substituents and antimicrobial potency .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
- Dose-response validation : Repeat experiments with 8–12 concentration points to refine IC₅₀ calculations.
- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay entries) to identify outliers . For example, a compound with conflicting cytotoxicity data (IC₅₀ = 2 μM vs. 20 μM) was resolved by standardizing MTT assay incubation times (48 vs. 72 hours) .
Q. What are the dominant mechanisms of action for this compound, and how can target interactions be validated experimentally?
Mechanistic hypotheses include:
- Enzyme inhibition : Pyrazole derivatives often target kinases or cytochrome P450 isoforms. Use in vitro kinase profiling (e.g., Eurofins Panlabscreen) to identify hits .
- Receptor antagonism : Radioligand binding assays (e.g., ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors . Validation steps:
- Co-crystallography : Resolve binding modes (e.g., pyrazole N-H forming hydrogen bonds with catalytic lysine residues) .
- CRISPR knockouts : Eliminate putative targets (e.g., EGFR) to confirm loss of compound efficacy in cell viability assays .
Methodological Considerations
- Data Reproducibility : Cross-validate synthetic routes and bioassays using open-source platforms like PubChem or ChEMBL .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
